molecular formula C17H17Cl2N3 B12222975 5-Tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12222975
M. Wt: 334.2 g/mol
InChI Key: INFICUSPGSQVDP-UHFFFAOYSA-N
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Description

5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with various substituents such as tert-butyl, chloro, and methyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring. This intermediate is further reacted with a suitable chlorinated pyrimidine derivative under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which impart distinct chemical properties and potential biological activities. The presence of both chloro and tert-butyl groups enhances its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

5-tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H17Cl2N3/c1-10-15(11-7-5-6-8-12(11)18)16-20-13(17(2,3)4)9-14(19)22(16)21-10/h5-9H,1-4H3

InChI Key

INFICUSPGSQVDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)Cl

Origin of Product

United States

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